molecular formula C19H15ClN4O2S B2411263 (2E)-[2-(5-chloro-2-methoxyphenyl)hydrazinylidene][4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile CAS No. 477287-49-3

(2E)-[2-(5-chloro-2-methoxyphenyl)hydrazinylidene][4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile

Cat. No.: B2411263
CAS No.: 477287-49-3
M. Wt: 398.87
InChI Key: GADDORKVOBTZLW-LFVJCYFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an ester derivative and can be used as an intermediate in the synthesis of apixaban . Apixaban is a novel oral Xa factor inhibitor developed jointly by Bristol-Myers Squibb and Pfizer . It is a new type of oral anticoagulant that can prevent the formation of thrombin and thrombus by inhibiting an important coagulation factor Xa .


Physical and Chemical Properties Analysis

This compound has a melting point of 94°C and a predicted boiling point of 349.0±44.0 °C . It has a density of 1.23 and is slightly soluble in chloroform and methanol . The predicted pKa is 11.63±0.10 .

Scientific Research Applications

Antimicrobial and Antifungal Applications

(2E)-[2-(5-chloro-2-methoxyphenyl)hydrazinylidene][4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile compounds have demonstrated significant potential in antimicrobial and antifungal applications. Various synthesized compounds within this chemical family have shown moderate to excellent antibacterial and antifungal activities. The bioactivity assessments revealed that some compounds displayed antimicrobial activities comparable to established drugs. The structural confirmation and antimicrobial efficiency were determined using different spectroscopic methods and microbiological assays, signifying the compounds' relevance in developing new antimicrobial agents (Bharti, Nath, Tilak, & Singh, 2010) (Prasad & Nayak, 2016).

Anticancer Applications

In the field of oncology, certain derivatives of this compound have shown promising antitumor activities. The compounds were evaluated against various cancer cell lines, and some exhibited inhibitory effects comparable to known cancer drugs. These findings underline the compound's potential in cancer treatment, with specific compounds showing promising activities against breast cancer cells (Mahmoud, Abdelhady, Elaasser, Hassain, & Gomha, 2021).

Mechanism of Action

Safety and Hazards

The compound has been classified with the GHS07 hazard symbol, indicating that it may cause skin irritation (H315) . Safety precautions include avoiding skin and eye contact and wearing protective gloves and eye protection .

Properties

IUPAC Name

(2E)-N-(5-chloro-2-methoxyanilino)-4-(4-methoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S/c1-25-14-6-3-12(4-7-14)17-11-27-19(22-17)16(10-21)24-23-15-9-13(20)5-8-18(15)26-2/h3-9,11,23H,1-2H3/b24-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADDORKVOBTZLW-LFVJCYFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=CC(=C3)Cl)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=C(C=CC(=C3)Cl)OC)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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